molecular formula C24H20ClF3N2O2 B303868 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303868
M. Wt: 460.9 g/mol
InChI Key: BJGLNJIZLHXDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood, but it is believed to involve the modulation of various biological targets, including GABA receptors, dopamine receptors, and voltage-gated calcium channels. 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have both agonist and antagonist effects on these targets, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide vary depending on the specific biological target and the concentration of the compound. 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, GABA, and glutamate. It has also been shown to have effects on calcium signaling and neuronal excitability. In addition, 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its high potency and selectivity for specific biological targets. This allows researchers to study the effects of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide on specific receptors or signaling pathways with a high degree of precision. However, one limitation of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the use of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a tool for studying the role of neurotransmitters in the brain, particularly in relation to neurological and psychiatric disorders. Finally, there is potential for further investigation into the biochemical and physiological effects of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, particularly in relation to its anti-inflammatory and antioxidant properties.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for synthesizing 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-chloroaniline with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclohexanone to form the final product, 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its effects on various biological targets, including GABA receptors, dopamine receptors, and voltage-gated calcium channels. In neuroscience, 4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been investigated for its potential as a tool for studying the role of neurotransmitters in the brain.

properties

Product Name

4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C24H20ClF3N2O2

Molecular Weight

460.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H20ClF3N2O2/c1-13-20(23(32)30-17-8-3-6-15(12-17)24(26,27)28)21(14-5-2-7-16(25)11-14)22-18(29-13)9-4-10-19(22)31/h2-3,5-8,11-12,21,29H,4,9-10H2,1H3,(H,30,32)

InChI Key

BJGLNJIZLHXDEC-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.